
6-Chloro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid is a compound of significant interest in various fields of scientific research. It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4’ position on a biphenyl structure, with a carboxylic acid group at the 2nd position. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
4’-Trifluoromethyl-2-biphenylcarboxylic acid (Xenalipin): Known for its hypolipidemic activity.
Other biphenyl carboxylic acids: These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical and biological properties.
Uniqueness: 6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid is unique due to the specific combination of chloro and trifluoromethyl groups, which impart distinct reactivity and biological activity compared to other biphenyl carboxylic acids.
Properties
Molecular Formula |
C14H8ClF3O2 |
|---|---|
Molecular Weight |
300.66 g/mol |
IUPAC Name |
3-chloro-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-11-3-1-2-10(13(19)20)12(11)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20) |
InChI Key |
HRPFAGCVLVOHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


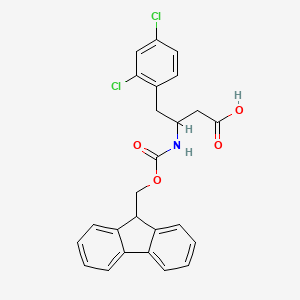
![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)

![(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride](/img/structure/B12839977.png)
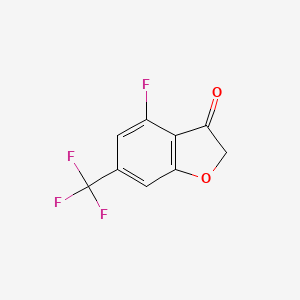
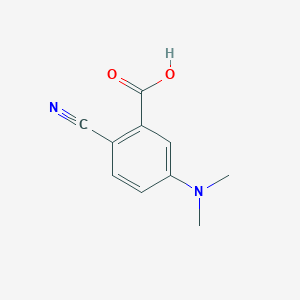
![3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12839983.png)
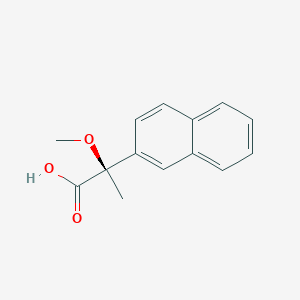


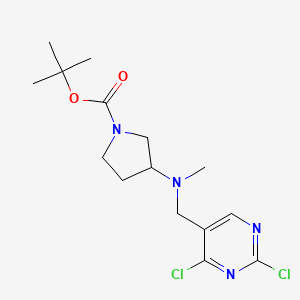
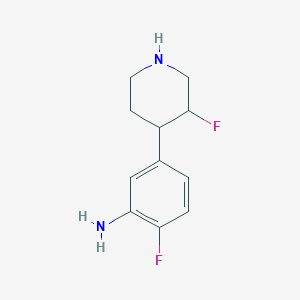
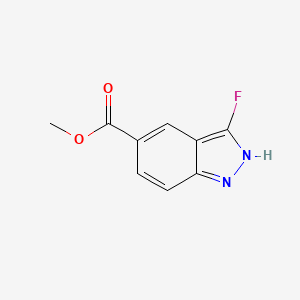
![Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12840044.png)
